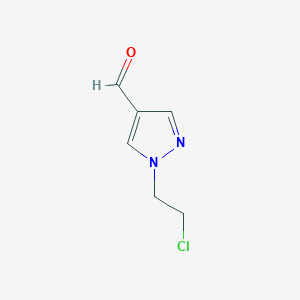

1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde

Beschreibung

1-(2-Chloroethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a chloroethyl substituent at the 1-position and a formyl (-CHO) group at the 4-position of the heterocyclic ring. Pyrazole derivatives are widely studied for their diverse pharmacological and chemical properties, including antimicrobial, anti-inflammatory, and anticancer activities . This compound is synthesized via methods like the Vilsmeier-Haack reaction, a common approach for introducing carbaldehyde groups onto pyrazole scaffolds .

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-1-2-9-4-6(5-10)3-8-9/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLJPAOCJHQWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405703 | |

| Record name | 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864723-36-4 | |

| Record name | 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Halogenation and N-Alkylation

- The 4-position of pyrazole can be halogenated using reagents such as N-chlorosuccinimide or N-bromosuccinimide in carbon tetrachloride, yielding 4-halo-3,5-dimethylpyrazole derivatives.

- Subsequent N-alkylation at the pyrazole nitrogen (N-1) is achieved by reacting the 4-halo-3,5-dimethylpyrazole with 1,2-dichloroethane (DCE) in aqueous NaOH, using tetrabutylammonium chloride (TBAC) as a phase transfer catalyst. This reaction proceeds efficiently to give 1-(2-chloroethyl) substituted pyrazoles in quantitative yields as yellow oils.

Reaction Conditions Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Halogenation at C-4 | N-chlorosuccinimide or N-bromosuccinimide in CCl4 | 4-halo-3,5-dimethylpyrazole |

| N-Alkylation (N-1) | 1,2-dichloroethane, aqueous NaOH, TBAC | 1-(2-chloroethyl)-3,5-dimethylpyrazole |

Formylation at the 4-Position: Vilsmeier-Haack Reaction

The key step to obtain the aldehyde functionality at the 4-position is the Vilsmeier-Haack formylation, which involves the reaction of the pyrazole precursor with a Vilsmeier reagent generated in situ from POCl3 and DMF.

Reaction Details and Optimization

- The reaction is typically carried out by heating a mixture of the 1-(2-chloroethyl)pyrazole derivative with 6 equivalents of DMF and 4 equivalents of POCl3.

- Optimal temperature is around 120°C, with reaction times ranging from 1 to 10 hours depending on the substituents on the pyrazole ring.

- Yields vary from 50% to 67% for different substituted pyrazoles, with this compound typically obtained in about 58-67% yield under optimized conditions.

Representative Data from Optimization Studies

| Entry | Substituent (R) on Pyrazole | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Pr (propyl) | 1 | 67 |

| 2 | Pr (propyl) | 8 | 58 |

| 3 | Me (methyl) | 1 | 66 |

| 4 | CH2Cl (2-chloroethyl) | 1 | 59 |

Note: The 2-chloroethyl substituent corresponds to the target compound this compound.

Alternative and Supporting Methods

- Some studies report the synthesis of 1-(2-chloroethyl)pyrazole derivatives as intermediates for further functionalization, such as chalcogenide formation by reaction with sodium dichalcogenides (Na2E2, E = S, Se, Te) under mild conditions (40-50°C, 2 h), indicating the stability and synthetic utility of the 1-(2-chloroethyl)pyrazole scaffold.

- The formylation step remains the most reliable method for introducing the aldehyde group at the 4-position, with the Vilsmeier-Haack reaction being the standard approach.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|

| Halogenation at C-4 | N-chlorosuccinimide or N-bromosuccinimide in CCl4 | Electrophilic substitution at C-4 | Quantitative |

| N-Alkylation (N-1) | 1,2-dichloroethane, aqueous NaOH, TBAC | Phase transfer catalysis, mild conditions | Quantitative |

| Formylation at C-4 (Vilsmeier-Haack) | POCl3, DMF, 120°C, 1-10 h | Electrophilic formylation, optimized conditions | 50-67 |

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

Oxidation: 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(2-hydroxyethyl)-1H-pyrazole-4-carbinol.

Substitution: 1-(2-aminoethyl)-1H-pyrazole-4-carbaldehyde or 1-(2-thioethyl)-1H-pyrazole-4-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Conditions for 1-(2-Chloroethyl)-1H-pyrazole-4-carbaldehyde

| Reagent Ratio | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| POCl₃:DMF = 2:5 | 120 | 2 hours | 55 |

| POCl₃:DMF = 4:6 | 120 | 1 hour | 67 |

Pharmaceutical Applications

This compound has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from this aldehyde have been tested for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against resistant strains of bacteria. Studies have shown that certain derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus, suggesting a potential role in developing new antibiotics.

Case Study: Anticancer Activity

In a study published in the European Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their anticancer properties. The results indicated that specific modifications to the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells, with IC₅₀ values in the low micromolar range .

Agrochemical Applications

The compound's structure also lends itself to applications in agrochemicals:

- Herbicides and Pesticides : Pyrazole derivatives are known for their herbicidal properties. Research has demonstrated that modifications to the aldehyde group can improve herbicidal activity against various weed species.

Table 2: Herbicidal Activity of Pyrazole Derivatives

| Compound | Target Species | Activity (g/ha) |

|---|---|---|

| Derivative A | Common Weeds | 200 |

| Derivative B | Grassy Weeds | 150 |

Wirkmechanismus

The mechanism of action of 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The aldehyde group can also participate in Schiff base formation with amino groups on proteins, further modulating their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazole-4-carbaldehyde Derivatives

Structural and Functional Group Variations

The biological and chemical properties of pyrazole-4-carbaldehydes are heavily influenced by substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis:

Key Research Findings and Implications

Substituent-Driven Activity : Halogenation and lipophilic groups (e.g., benzyl, isopropyl) optimize antimicrobial and anticancer properties .

Synthetic Flexibility : The Vilsmeier-Haack reaction allows modular synthesis, enabling rapid diversification of pyrazole libraries .

Therapeutic Potential: this compound warrants further study for alkylating agent applications, leveraging its structural similarity to nitrosourea metabolites .

Biologische Aktivität

1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family, characterized by a chloroethyl substituent and an aldehyde group at the 4-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound enhance its reactivity and biological interactions, making it a valuable subject for research.

The synthesis of this compound typically involves the reaction of pyrazole derivatives with chloroethyl and aldehyde functional groups. The presence of the chloroethyl group is significant as it can participate in nucleophilic substitution reactions, leading to various derivatives that may exhibit diverse biological activities.

Antimicrobial Properties

Research indicates that compounds within the pyrazole class, including this compound, demonstrate notable antimicrobial activity. For instance, studies have shown that similar pyrazole derivatives exhibit effectiveness against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa . The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Pyrazole derivatives have been reported to inhibit the growth of several cancer cell lines, including lung, breast, and colorectal cancers. In vitro studies suggest that these compounds can induce apoptosis in cancer cells, thereby reducing proliferation rates . For example, compounds with similar structures have shown IC50 values indicating effective inhibition of cancer cell growth .

Anti-inflammatory Effects

Additionally, pyrazole derivatives are being explored for their anti-inflammatory properties. They may inhibit key inflammatory pathways and cytokine production, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Comparative Analysis of Related Compounds

The biological activity of this compound can be further understood by comparing it with structurally related compounds. The following table summarizes some of these compounds along with their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Phenyl-1H-pyrazole-4-carbaldehyde | Phenyl substitution at C1 | Enhanced stability and varied biological activities |

| 3-(2-Chloroethoxy)-1H-pyrazole-4-carbaldehyde | Ethoxy group at C3 | Increased solubility and different reactivity |

| 4-Methyl-1H-pyrazole-3-carbaldehyde | Methyl substitution at C4 | Potentially lower toxicity |

| 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | Dimethyl substitutions at C3 and C5 | Improved lipophilicity |

This table highlights how modifications to the pyrazole framework can lead to distinct chemical behaviors and biological activities.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Antitumor Activity : A study demonstrated that a series of pyrazole derivatives showed significant cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with some exhibiting IC50 values below 50 µM .

- Antimicrobial Efficacy : Another investigation into novel pyrazoles indicated strong antibacterial activity against multi-drug resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases .

- Inhibition Studies : Research has also focused on the inhibition of specific kinases associated with cancer progression, where certain pyrazole derivatives showed promising results as inhibitors with low nanomolar IC50 values .

Q & A

Q. What are the recommended synthetic routes for 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , a method validated for analogous pyrazole-carbaldehyde derivatives. This involves formylation of the pyrazole core using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under controlled conditions. Critical parameters include maintaining anhydrous conditions and temperatures between 0–5°C during the reaction to prevent side-product formation .

Q. What safety precautions are essential when handling this compound?

Key safety measures include:

Q. How should this compound be stored to ensure stability?

Store in a sealed, light-resistant container under inert gas (e.g., nitrogen) to prevent oxidation. Long-term stability is achieved at –20°C , with short-term use at 4°C. Avoid exposure to moisture, as hydrolysis of the chloroethyl group may occur .

Advanced Research Questions

Q. How can reaction conditions in the Vilsmeier-Haack synthesis be optimized to improve yield?

Optimization strategies include:

- Stepwise addition of POCl₃ to control exothermicity.

- Post-reaction quenching with ice-cold sodium acetate to stabilize intermediates.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from by-products like unreacted starting materials or over-formylated derivatives .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and carbaldehyde functionality.

- X-ray Crystallography : For definitive structural confirmation, especially to resolve steric effects from the chloroethyl group (e.g., torsion angles between the pyrazole ring and substituents) .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns .

Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?

- Batch Comparison : Use HPLC-MS to detect trace impurities (e.g., residual solvents or degradation products).

- Variable Temperature NMR : To assess conformational flexibility or dynamic processes that may obscure signals .

- Reaction Monitoring : In-situ FTIR to track formylation progress and identify incomplete reactions .

Q. What strategies are effective for derivatizing this compound to study biological activity?

- Condensation Reactions : React the carbaldehyde group with hydrazines or hydroxylamines to form hydrazones or oximes, which are precursors for antimicrobial or anti-inflammatory agents (e.g., see derivatization with thiazole moieties in ) .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyrazole ring for structure-activity relationship (SAR) studies .

Methodological Notes

- Contradiction Analysis : If NMR signals for the chloroethyl group show unexpected splitting, consider steric hindrance or rotational barriers. Computational modeling (DFT) can predict preferred conformers .

- Environmental Impact Mitigation : Follow EPA guidelines for halogenated waste disposal to minimize aquatic toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.